Emopamil

Content Navigation

Researchers often substitute Emopamil with verapamil or nimodipine in CNS ischemia models, but these fail to achieve therapeutic brain levels due to P-gp efflux, leading to false negatives. Emopamil (CAS 78370-13-5) solves this with high BBB permeability (BUI 110.3%), dual L-type Ca2+ channel blockade and 5-HT2 antagonism, and proven neuroprotection in MCAO models. • Brain Uptake Index 110.3%, not a P-gp substrate • Reduces infarct area and preserves CA1 neurons where verapamil fails • Reliable positive control for cerebral ischemia & sigma-1 binding assays • In stock, ready for global shipping.

CAS Number

Product Name

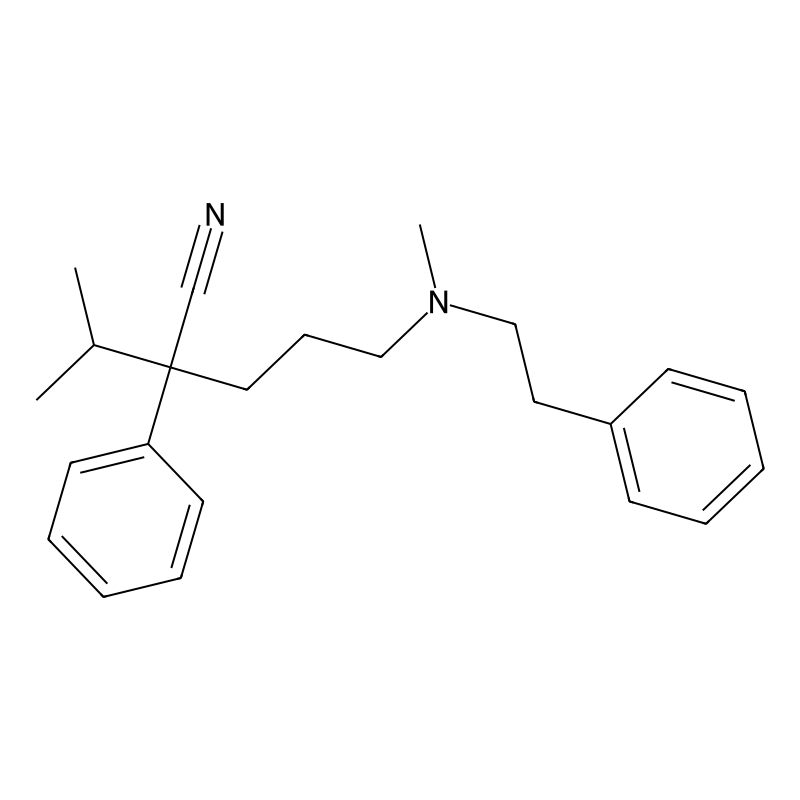

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Emopamil is a highly lipophilic phenylalkylamine calcium channel blocker and a structural analog of verapamil. In commercial and research procurement, it is primarily sourced as a specialized reference standard and in vivo tool compound for neuropharmacology. Unlike standard systemic calcium antagonists, emopamil is distinguished by its exceptional blood-brain barrier (BBB) permeability and its polypharmacological profile, acting simultaneously as an L-type calcium channel inhibitor, a 5-HT2 receptor antagonist, and a high-affinity ligand for the mammalian sterol C8-C7 isomerase (emopamil-binding protein). These properties make it an essential reagent for mainstream laboratory workflows involving cerebral ischemia models, neuroprotection screening, and sigma-1 receptor binding assays [1].

Research Fit

Buyers sourcing calcium channel blockers for central nervous system (CNS) applications frequently attempt to substitute emopamil with more common, lower-cost analogs like verapamil or dihydropyridines like nimodipine. This generic substitution fails critically in vivo due to profound differences in lipophilicity and P-glycoprotein (P-gp) efflux susceptibility. Verapamil is heavily restricted at the blood-brain barrier, resulting in sub-therapeutic cerebral concentrations that yield false negatives in neuroprotection assays. Nimodipine, while used in specific vasospasm models, lacks the dual 5-HT2/calcium channel antagonism required for comprehensive ischemic protection. Consequently, substituting emopamil compromises assay reproducibility and requires unfeasibly high systemic dosing of analogs, which introduces fatal cardiovascular toxicity before effective brain concentrations are reached [1].

Substitution Risk

Blood-Brain Barrier Permeability

For CNS-targeted screening workflows, a compound's ability to cross the blood-brain barrier is the primary procurement filter. Emopamil demonstrates vastly superior cerebral availability compared to its closest structural analogs. In standardized in vivo models, emopamil achieved a relative cerebral concentration of 2.05 ml/g, whereas verapamil reached only 0.11 ml/g and gallopamil 0.03 ml/g. Furthermore, the Brain Uptake Index (BUI, relative to water) was measured at 110.3% for emopamil, compared to just 40.6% for verapamil [1].

| Evidence Dimension | Brain Uptake Index (BUI) and relative cerebral concentration |

| Target Compound Data | Emopamil (BUI: 110.3%; Concentration: 2.05 ml/g) |

| Comparator Or Baseline | Verapamil (BUI: 40.6%; Concentration: 0.11 ml/g) |

| Quantified Difference | Emopamil exhibits a >2.7-fold higher BUI and an 18.6-fold higher relative cerebral concentration than verapamil. |

| Conditions | In vivo anesthetized rat model, intracarotid injection (BUI) and intraperitoneal injection (concentration) at 75 minutes. |

Procurement of emopamil ensures reliable, high-concentration CNS exposure in neuropharmacological assays, eliminating the false-negative results caused by the poor brain penetrance of standard verapamil.

Focal Ischemia Infarct Reduction

When selecting a positive control for cerebral ischemia screening, buyers must choose a compound with proven, reproducible efficacy. In a rapid screening model of middle cerebral artery occlusion, (S)-emopamil significantly diminished the infarct area. In direct contrast, common calcium channel blockers including nimodipine, verapamil, and diltiazem failed to exert any statistically significant effect on the infarct area under identical experimental conditions [1].

| Evidence Dimension | Reduction of focal infarct area |

| Target Compound Data | (S)-Emopamil (Significant reduction in infarct area) |

| Comparator Or Baseline | Verapamil and Nimodipine (No significant effect on infarct area) |

| Quantified Difference | Emopamil provides statistically significant neuroprotection (infarct reduction), whereas in-class comparators fail completely. |

| Conditions | Mouse model of middle cerebral artery occlusion (focal cerebral ischemia). |

Emopamil is a validated, reliable positive control for focal ischemia workflows, preventing the wasted resources and ambiguous data associated with using ineffective systemic calcium blockers.

CA1 Pyramidal Neuron Survival

The reliability of histological readouts in neuroprotection assays depends heavily on the efficacy of the neuroprotective agent used. In a model of global brain ischemia, pretreatment with emopamil resulted in a massive preservation of hippocampal CA1 pyramidal neurons. Specifically, normal neuron counts in the medial CA1 subsector were 82 ± 13 in emopamil-pretreated subjects, compared to only 34 ± 9 in the untreated ischemic baseline. This represents a 1.8- to 2.4-fold increase in surviving neurons across various CA1 subsectors [1].

| Evidence Dimension | Post-ischemic neuronal survival (medial CA1 subsector) |

| Target Compound Data | Emopamil (82 ± 13 normal neurons) |

| Comparator Or Baseline | Untreated ischemic baseline (34 ± 9 normal neurons) |

| Quantified Difference | Emopamil pretreatment yields a 141% increase in surviving medial CA1 neurons compared to the ischemic baseline. |

| Conditions | Global brain ischemia in anesthetized rats (10 min bilateral carotid occlusion plus hypotension), 3 days survival. |

This highly quantifiable histological preservation makes emopamil an ideal benchmark compound for standardizing and calibrating neuroprotective efficacy assays.

Dual-Target Affinity for EBP and Calcium Channels

Beyond its role as a calcium channel blocker, emopamil is uniquely suited as a chemical probe for sterol isomerase and sigma-receptor biology. It acts as a high-affinity ligand for the mammalian sterol C8-C7 isomerase, a target that was subsequently named the 'emopamil-binding protein' (EBP) due to its specific and robust interaction with this compound. Standard calcium antagonists like nifedipine or diltiazem do not possess this specific high-affinity dual profile, making emopamil irreplaceable for assays investigating the intersection of calcium signaling, sigma-1 receptor modulation, and lipid metabolism[1].

| Evidence Dimension | Target binding specificity |

| Target Compound Data | Emopamil (High-affinity dual ligand for L-type Ca2+ channels and EBP/Sigma-1) |

| Comparator Or Baseline | Standard calcium channel blockers (Lack high-affinity EBP binding) |

| Quantified Difference | Emopamil provides dual-pathway modulation (Ca2+ and EBP), whereas standard comparators are restricted to single-pathway (Ca2+) inhibition. |

| Conditions | In vitro receptor binding assays and molecular cloning expression models. |

Procuring emopamil provides researchers with a highly specific, dual-action pharmacological tool that cannot be substituted by conventional single-target calcium channel blockers.

Cerebral Ischemia Positive Control

Due to its proven ability to significantly reduce infarct area and preserve CA1 pyramidal neurons where verapamil and nimodipine fail, emopamil is the definitive choice for use as a positive control in middle cerebral artery occlusion (MCAO) and global ischemia models. Its use ensures assay reproducibility and validates the neuroprotective readouts of experimental compounds [1].

BBB Penetration Benchmark

Emopamil's exceptionally high Brain Uptake Index (110.3%) makes it an ideal reference standard for evaluating the BBB permeability of novel CNS-targeted drug candidates. It is particularly useful in workflows designed to differentiate highly lipophilic, brain-penetrant compounds from P-glycoprotein substrates like verapamil [2].

EBP & Sigma-1 Receptor Probe

As the defining ligand for the mammalian sterol C8-C7 isomerase (EBP), emopamil is indispensable for in vitro binding assays, competitive displacement studies, and research into lipid metabolism and sigma-receptor-mediated cellular stress responses. It provides a reliable baseline for screening novel sigma-1 allosteric modulators and antagonists [3].

Application Fit Matrix

References

- [1] Cramer, W. C., and G. P. Toorop. "Focal cerebral ischemia in the mouse: hypothermia and rapid screening of drugs." General Pharmacology: The Vascular System 30.2 (1998): 195-200.

- [2] Hofmann, H. P., et al. "(S)-emopamil, a novel calcium and serotonin antagonist for the treatment of cerebrovascular disorders. 2nd communication: brain penetration, cerebral vascular and metabolic effects." Arzneimittelforschung 39.3 (1989): 309-314.

- [3] Moebius, F. F., et al. "Purification, molecular cloning, and expression of the mammalian sigma1-binding site." Proceedings of the National Academy of Sciences 93.16 (1996): 8284-8289.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Explore Compound Types